methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Overview
Description
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with diethyl ethoxymethylenemalonate . This reaction proceeds under mild conditions and yields the desired pyrazolopyridine derivative. The general synthetic sequence involves the formation of the pyrazole ring followed by cyclization with a pyridine precursor .
Industrial Production Methods
Industrial production of pyrazolopyridine derivatives often employs scalable and efficient synthetic routes. These methods include the use of transition-metal-free strategies and solid-phase synthesis techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazolopyridine derivatives .
Scientific Research Applications
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and materials with specific photophysical properties.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation. By binding to the active site of the enzyme, the compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Similar in structure but with a quinoline ring instead of a pyridine ring.
5-Amino-3-methyl-1-phenylpyrazole: A precursor in the synthesis of pyrazolopyridine derivatives.
Uniqueness
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives .
Properties
IUPAC Name |
methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-9-13(16(20)21-3)14-11(2)18-19(15(14)17-10)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQMDWMUJAWJQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331321 | |
Record name | methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
832745-86-5 | |
Record name | methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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